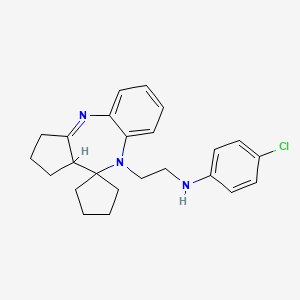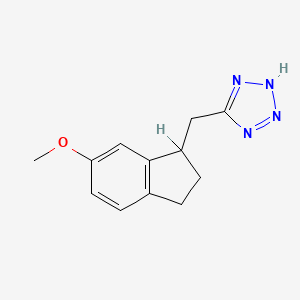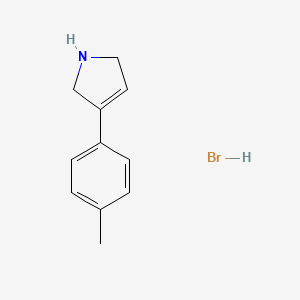
2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- is a complex organic compound with the molecular formula C15-H21-N-O2 and a molecular weight of 247.37 This compound is characterized by its unique structure, which includes a quinolizine core, a hydroxyl group, and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyridine derivative.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a suitable boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic hydroxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyphenyl groups play a crucial role in its binding to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a hydroxyl group.
2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-aminophenyl)-: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- is unique due to the presence of both a hydroxyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
53072-42-7 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
(3R,9aR)-3-(4-hydroxyphenyl)-1,2,4,6,7,8,9,9a-octahydroquinolizin-3-ol |
InChI |
InChI=1S/C15H21NO2/c17-14-6-4-12(5-7-14)15(18)9-8-13-3-1-2-10-16(13)11-15/h4-7,13,17-18H,1-3,8-11H2/t13-,15+/m1/s1 |
Clé InChI |
PZGMZGPBLOKKJK-HIFRSBDPSA-N |
SMILES isomérique |
C1CCN2C[C@@](CC[C@H]2C1)(C3=CC=C(C=C3)O)O |
SMILES canonique |
C1CCN2CC(CCC2C1)(C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)









